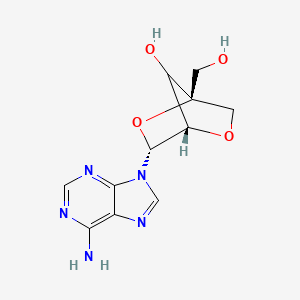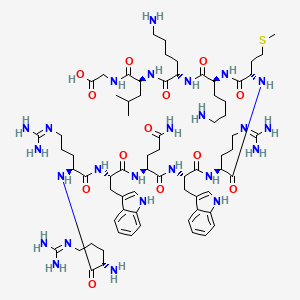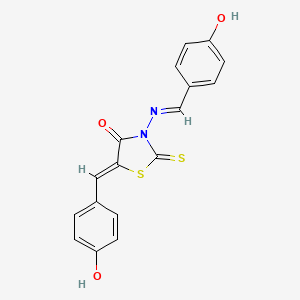
2'-O,4'-C-Methyleneadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O,4’-C-Methyleneadenosine is a locked nucleic acid (LNA) and an adenosine analog. It is characterized by a methylene bridge connecting the 2’-oxygen and 4’-carbon of the ribose ring, which enhances its stability and binding affinity to complementary nucleic acids . This compound is primarily used in scientific research, particularly in the fields of molecular biology and medicinal chemistry.
准备方法
The synthesis of 2’-O,4’-C-Methyleneadenosine involves several steps:
Starting Material: The synthesis begins with a suitable adenosine derivative.
Formation of the Methylene Bridge: The key step involves the formation of the methylene bridge between the 2’-oxygen and 4’-carbon.
Purification: The final product is purified using standard chromatographic techniques to achieve high purity.
化学反应分析
2’-O,4’-C-Methyleneadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2’-O,4’-C-Methyleneadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: This compound is employed in studies involving nucleic acid interactions, gene expression, and RNA interference.
Medicine: It has potential therapeutic applications, particularly in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing
Industry: In the pharmaceutical industry, it is used in the development of novel drugs and diagnostic tools
作用机制
The mechanism of action of 2’-O,4’-C-Methyleneadenosine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the resulting oligonucleotides. This increased stability is due to the locked conformation of the ribose ring, which reduces the flexibility of the nucleic acid backbone . The molecular targets and pathways involved include interactions with complementary DNA or RNA sequences, leading to gene silencing or modulation of gene expression .
相似化合物的比较
2’-O,4’-C-Methyleneadenosine is unique among nucleic acid analogs due to its locked conformation, which provides enhanced stability and binding affinity. Similar compounds include:
2’-O-Methyladenosine: This compound has a methyl group at the 2’-oxygen, providing increased stability but not as much as the methylene bridge.
2’-Fluoro-2’-deoxyadenosine: This analog has a fluorine atom at the 2’-position, offering increased resistance to enzymatic degradation.
Locked Nucleic Acid (LNA) analogs: Other LNA analogs with different modifications to the ribose ring also provide enhanced stability and binding affinity.
属性
分子式 |
C11H13N5O4 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
(1S,3R,4S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7?,10+,11-/m0/s1 |
InChI 键 |
GHKDRNDFVCEETA-LYFOIYRLSA-N |
手性 SMILES |
C1[C@]2(C([C@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |
规范 SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






